

Structural Elucidation of 15-Keto Latanoprost Acid Metabolites: An In-depth Technical Guide

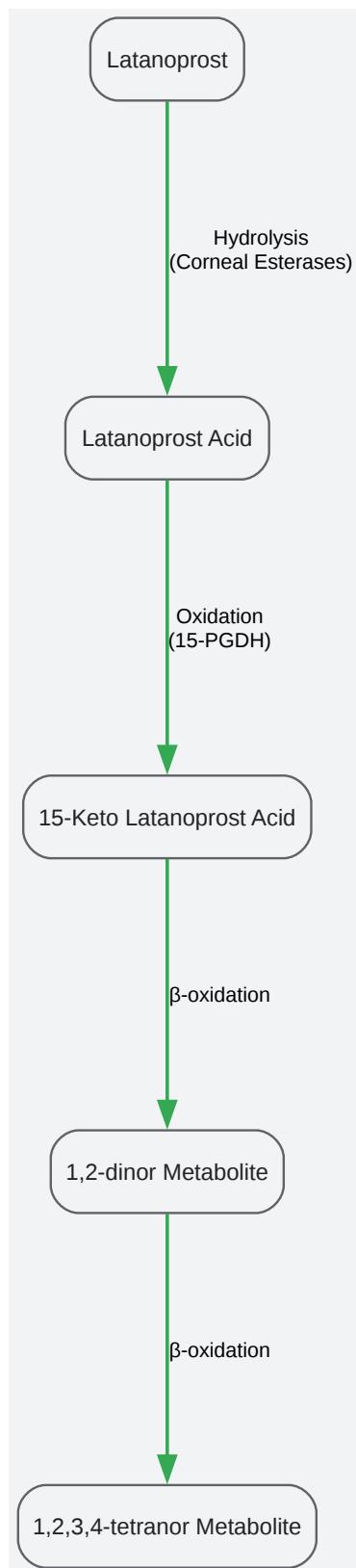
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *15-Keto Latanoprost Acid*

Cat. No.: *B601912*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2 α analogue, is a cornerstone in the management of elevated intraocular pressure. As an isopropyl ester prodrug, it is hydrolyzed in the cornea to its biologically active form, Latanoprost Acid. A key metabolite in its degradation pathway is **15-Keto Latanoprost Acid**, formed via oxidation of the 15-hydroxyl group. The subsequent metabolism of **15-Keto Latanoprost Acid** is crucial for understanding the complete pharmacokinetic profile and clearance of Latanoprost. This technical guide provides a comprehensive overview of the structural elucidation of these metabolites, focusing on analytical methodologies, and presenting key data for researchers in the field.

Metabolic Pathway of Latanoprost Acid

The primary metabolic pathway for Latanoprost Acid, and presumably **15-Keto Latanoprost Acid**, is fatty acid β -oxidation. This process occurs primarily in the liver and involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. This leads to the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites.^[1]

[Click to download full resolution via product page](#)

Metabolic pathway of Latanoprost.

Quantitative Data on Latanoprost and its Metabolites

While specific quantitative data for the metabolites of **15-Keto Latanoprost Acid** are not readily available in the literature, the following tables summarize the known quantitative information for Latanoprost and its primary active metabolite, Latanoprost Acid. This data provides a crucial reference for researchers investigating the pharmacokinetics of Latanoprost and its derivatives.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid

Parameter	Value	Species	Reference
Ocular Cmax	15-30 ng/mL	Human	N/A
Systemic Cmax	~53 pg/mL	Human	N/A
Ocular Half-life	2-3 hours	Human	N/A
Systemic Half-life	17 minutes	Human	N/A

Table 2: Linearity of Detection for Latanoprost and Related Substances by HPLC

Compound	Linearity Range (µg/mL)	Correlation Coefficient (r)	Reference
Latanoprost	40 - 60	0.999	[2][3]
Latanoprost Related Substances	0.05 - 2.77	0.999	[2][3]

Table 3: Detection and Quantification Limits for Latanoprost by HPLC

Parameter	Value (µg/mL)	Reference
Limit of Detection (LOD)	0.025	[2][3]
Limit of Quantification (LOQ)	0.35	[2][3]

Experimental Protocols

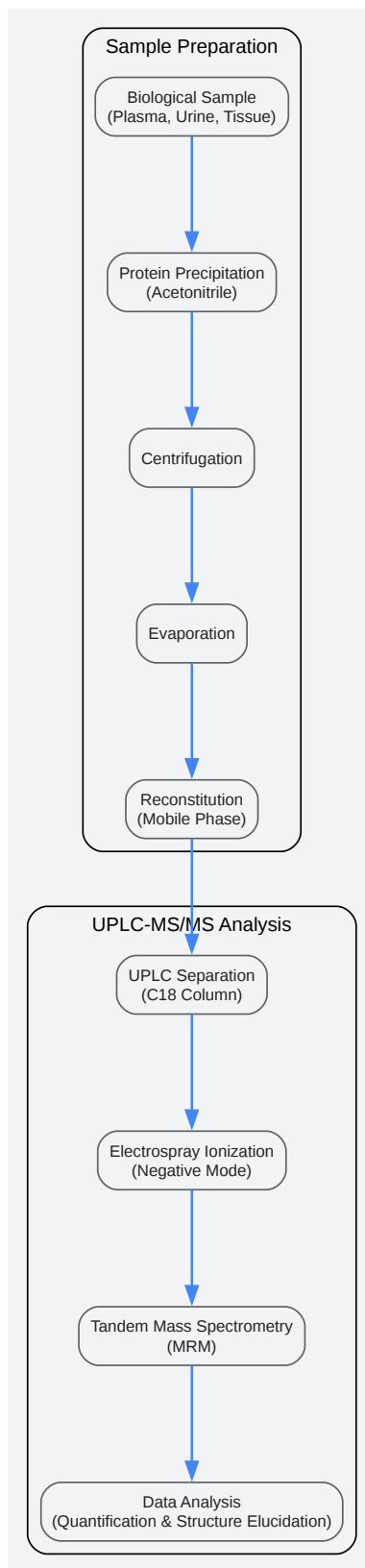
The structural elucidation and quantification of **15-Keto Latanoprost Acid** metabolites necessitate robust analytical methodologies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and specificity.

Sample Preparation from Biological Matrices

- Protein Precipitation: To 100 μ L of plasma or tissue homogenate, add 300 μ L of cold acetonitrile containing an appropriate internal standard (e.g., deuterated Latanoprost Acid).
- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the mobile phase.

UPLC-MS/MS Method for Metabolite Separation and Detection

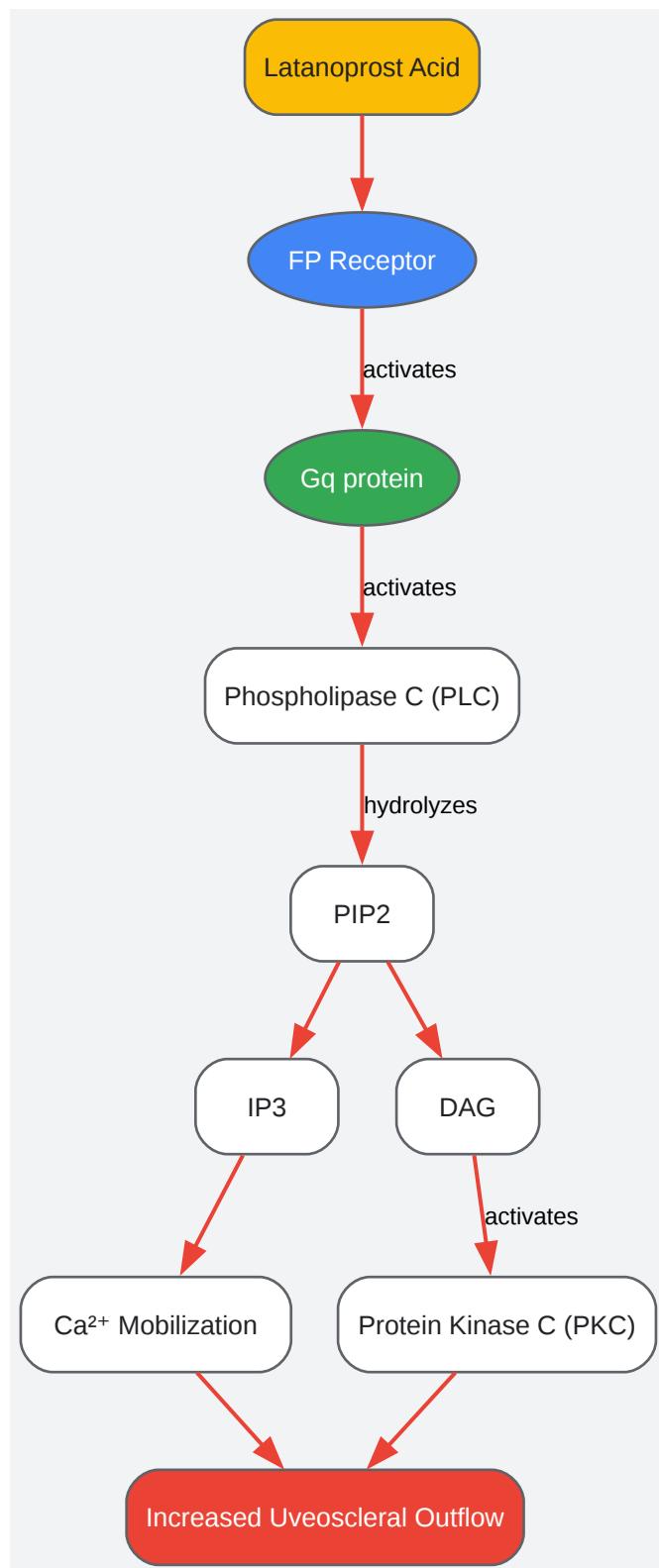
The following is a general UPLC-MS/MS protocol that can be optimized for the specific metabolites of **15-Keto Latanoprost Acid**.


Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm) is suitable for separating prostaglandins and their metabolites.[4][5][6]
- Mobile Phase A: 0.1% formic acid in water.[5]
- Mobile Phase B: Acetonitrile.[5]
- Gradient Elution:
 - 0-1 min: 5% B

- 1-8 min: Linear gradient to 95% B
- 8-10 min: Hold at 95% B
- 10-10.1 min: Return to 5% B
- 10.1-12 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

Mass Spectrometry Conditions:


- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be determined for **15-Keto Latanoprost Acid** and its expected metabolites (dinor and tetrnor derivatives). This requires infusion of authentic standards or analysis of in vitro metabolism samples.
- Source Parameters:
 - Capillary Voltage: 3.0 kV
 - Cone Voltage: 30 V
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 800 L/hr

[Click to download full resolution via product page](#)

Experimental workflow for metabolite analysis.

Signaling Pathway

Latanoprost Acid exerts its therapeutic effect by acting as a selective agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for Latanoprost (HMDB0014792) [hmdb.ca]
- To cite this document: BenchChem. [Structural Elucidation of 15-Keto Latanoprost Acid Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601912#structural-elucidation-of-15-keto-latanoprost-acid-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com